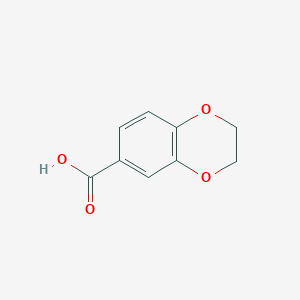

1,4-Benzodioxane-6-carboxylic Acid

説明

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) is a bicyclic heteroaromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . Its structure comprises a 1,4-benzodioxane core substituted with a carboxylic acid group at the 6-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for anti-inflammatory agents and enzyme inhibitors. For example, its derivative, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, exhibits anti-inflammatory activity comparable to ibuprofen in rat paw edema assays .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZQJTGQFHIRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374511 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-54-0 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-6-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid typically involves ring-closing metathesis using catalysts such as nitro-Grela at ppm levels. The process yields enantiomerically enriched 1,4-benzodioxanes with high enantioselectivity . Another method involves the reaction of 6-bromo-2,3-dihydro-1,4-benzodioxane with formic acid or the reaction of 2,3-dihydrobenzodioxine-6-iodobenzene with malononitrile .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for achieving the desired enantiomeric excess .

化学反応の分析

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or rhodium catalysts.

Substitution: Nucleophiles such as halides or amines in the presence of base or acid catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

科学的研究の応用

Pharmaceutical Development

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit notable biological activities, particularly in anti-inflammatory and analgesic medications.

Case Studies:

- Anti-inflammatory Activity : Research has shown that derivatives of this compound can significantly reduce inflammation. For instance, a study demonstrated that an analog with an acetic acid substituent displayed potent anti-inflammatory properties due to the optimal positioning of the substituent at position 6 of the benzodioxane structure .

- Analgesic Properties : The compound's structural characteristics make it suitable for developing analgesics that target pain pathways effectively.

Organic Synthesis

In organic chemistry, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is utilized as a building block for synthesizing complex molecules. Its unique structure allows chemists to create diverse derivatives that can lead to novel compounds with specific functionalities.

Applications:

- Synthesis of Complex Molecules : The compound is employed in various reactions to construct more intricate structures, facilitating advancements in synthetic methodologies.

Material Science

The compound finds applications in material science, particularly in formulating advanced materials such as polymers and coatings. These materials benefit from enhanced properties due to the incorporation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Properties Enhanced:

- Durability : Polymers incorporating this compound exhibit improved mechanical strength and thermal stability.

- Coating Performance : Coatings developed with this compound show better adhesion and resistance to environmental factors.

Agricultural Chemistry

In agricultural chemistry, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid contributes to developing agrochemicals. Its derivatives are formulated into safer pesticides and herbicides that minimize environmental impact while maintaining efficacy.

Research Insights:

- Studies indicate that formulations based on this compound can enhance pest resistance without harming beneficial organisms .

Analytical Chemistry

The compound is also utilized in analytical methods for detecting and quantifying substances across various industries. Its role in quality control ensures compliance with regulatory standards.

Applications in Analysis:

- Detection Methods : It is employed in chromatographic techniques for separating compounds in complex mixtures.

- Quantification : Used as a standard reference material for calibrating analytical instruments.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs | Targeted pain relief |

| Organic Synthesis | Building block for complex molecules | Versatility in creating new compounds |

| Material Science | Polymers and coatings | Enhanced durability and thermal stability |

| Agricultural Chemistry | Pesticides and herbicides | Environmentally safer alternatives |

| Analytical Chemistry | Detection and quantification methods | Improved accuracy in quality control |

作用機序

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an α-adrenergic blocker, inhibiting the binding of adrenergic agonists to their receptors . This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure .

類似化合物との比較

Structural and Electronic Differences

- Positional Isomerism : The 5-carboxylic acid isomer (CAS 4442-53-9) shares the same formula but differs in substitution position, leading to reduced synthetic utility compared to the 6-carboxylic acid variant .

- Electron-Withdrawing Groups : The 7-nitro derivative (CAS 57672-33-0) exhibits stronger electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions .

Pharmacological Activity

- Enzyme Inhibition : The oxazine analogue (CAS 604756-32-3) is used in kinase inhibitors due to its nitrogen-containing heterocycle, which facilitates binding to ATP pockets .

生物活性

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (DBDCA) is a compound belonging to the benzodioxane family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of DBDCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBDCA features a unique structure characterized by a fused benzodioxane ring and a carboxylic acid group. This structural configuration is pivotal in determining its biological properties.

The biological activity of DBDCA is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DBDCA has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it demonstrated significant inhibitory effects on α-glucosidase and acetylcholinesterase (AChE), which are critical in carbohydrate metabolism and neurotransmission, respectively .

- Anti-inflammatory Activity : Studies have indicated that DBDCA analogs exhibit anti-inflammatory properties. Specifically, the presence of substituents at specific positions on the benzodioxane ring can enhance these effects. For example, an acetic acid substituent at position-6 was found to optimize anti-inflammatory activity .

- Anticancer Properties : DBDCA has been implicated in anticancer activity through various mechanisms. It has been part of studies exploring its role as an HSF1 pathway inhibitor, which is crucial for tumor growth regulation . Additionally, compounds derived from the benzodioxane structure have shown cytotoxic effects against various cancer cell lines.

Biological Activities

The biological activities of DBDCA can be summarized as follows:

Case Studies

- Anti-inflammatory Effects : A study by Vazquez et al. highlighted that DBDCA analogs with specific substituents showed varying degrees of anti-inflammatory activity. The optimal positioning of functional groups was critical for enhancing efficacy .

- Enzyme Inhibition Research : Research conducted on sulfonamide derivatives containing the benzodioxane moiety demonstrated substantial inhibitory activity against α-glucosidase and weak inhibition against AChE. These findings support the potential use of DBDCA in managing conditions like diabetes and Alzheimer's disease .

- Anticancer Activity Assessment : In vitro studies have shown that DBDCA derivatives can inhibit cell proliferation in ovarian carcinoma models. The presence of the benzodioxane structure was essential for maintaining growth inhibitory activities .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid and its derivatives?

- Methodological Answer : The compound (CAS 4442-54-0) is typically synthesized via cyclization of substituted catechol derivatives. A common approach involves reacting 3,4-dihydroxybenzoic acid with ethylene dihalides under basic conditions to form the dioxane ring . For halogenated derivatives (e.g., 8-bromo-substituted analogs), bromination at the aromatic ring can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C) . Purification often employs recrystallization from ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can researchers characterize the purity and structural integrity of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase . Structural confirmation relies on nuclear magnetic resonance (NMR):

- ¹H NMR : Peaks at δ 4.2–4.4 ppm (dioxane ring –OCH₂CH₂O–) and δ 6.8–7.2 ppm (aromatic protons) .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and dioxane ring carbons at 60–70 ppm .

Melting point analysis (reported range: 258–260°C for halogenated derivatives) further validates crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity in varying solvent systems?

- Methodological Answer : Discrepancies in reactivity (e.g., esterification efficiency or stability in polar vs. non-polar solvents) require systematic solvent screening. For example, kinetic studies in DMF, THF, and DMSO can identify solvent effects on reaction rates . Control experiments with deuterated solvents (e.g., D₂O for hydrolysis studies) coupled with in-situ NMR or IR spectroscopy can track intermediate formation . Statistical tools like Design of Experiments (DoE) optimize solvent polarity and temperature interactions .

Q. How to design experiments probing the compound’s role as a ligand in protein binding assays?

- Methodological Answer : Structural analogs (e.g., carboxamide derivatives) are synthesized via coupling with amines using EDCI/HOBt . Binding affinity is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For mechanistic insights, X-ray crystallography of ligand-protein complexes (e.g., PDB ligand ID V7H) identifies critical hydrogen bonds with residues like aspartate or histidine . Mutagenesis studies validate binding site specificity .

Q. What challenges arise in optimizing halogenated derivatives, and how are they addressed?

- Methodological Answer : Halogenation at the 6- or 8-position often faces regioselectivity issues due to electron-donating dioxane ring effects. Strategies include:

- Directed ortho-metalation : Using LDA to deprotonate specific positions before halogenation .

- Protecting groups : Temporarily blocking the carboxylic acid with methyl esters to prevent side reactions .

Catalytic systems (e.g., Pd/Cu for Suzuki-Miyaura cross-coupling) enable functionalization of boronic acid derivatives (CAS 1152567-51-5) . Computational modeling (DFT) predicts substituent effects on electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。